molecular formula C23H25FN4O2 B2887313 1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine CAS No. 1171201-01-6

1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine

Cat. No.: B2887313
CAS No.: 1171201-01-6
M. Wt: 408.477
InChI Key: UUJSCUHAGTZSFS-UHFFFAOYSA-N
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Description

The compound “1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine” is a synthetic organic molecule that features a combination of fluorophenyl, propoxy, pyrazolyl, and phenylpiperazinyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenyl and propoxy groups, and the coupling with the phenylpiperazine moiety. Typical reaction conditions might include:

    Formation of the pyrazole ring: This could involve the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the fluorophenyl group: This might be achieved through a nucleophilic aromatic substitution reaction.

    Coupling with phenylpiperazine: This step could involve a condensation reaction or a nucleophilic substitution.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a particular enzyme, it might inhibit or activate the enzyme’s activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved would be those related to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone
  • (1-(4-chlorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which can confer unique biological activities or chemical reactivity compared to similar compounds. The presence of the fluorophenyl and propoxy groups, in particular, might influence its pharmacokinetic properties or binding affinity to biological targets.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-2-16-30-21-17-28(20-10-8-18(24)9-11-20)25-22(21)23(29)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJSCUHAGTZSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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